Structural Uniqueness — Monophosphine Character vs. Bisphosphine (S)-BINAP
(S)-[2'-Benzyl-[1,1'-binaphthalen]-2-yl]diphenylphosphine bears a single diphenylphosphino donor, in contrast to the two phosphorus donors of (S)-BINAP . This monophosphine architecture precludes bidentate chelation and enforces a different metal coordination mode. The 2′-benzyl substituent replaces one phosphorus donor, creating a sterically differentiated, unsymmetric ligand framework. In the broader class of atropisomeric ligands, the switch from bisphosphine to monophosphine has been shown by Gladiali et al. for the closely related (S)-BINAPO system to enable hemilabile P,O-chelate coordination, altering both catalytic activity and enantioselectivity in Rh-catalyzed hydrogenation (e.g., up to 70% ee for BINAPO in Pd-catalyzed hydrosilylation of styrene) [1]. However, no peer-reviewed quantitative catalytic data (ee, yield, TOF/TON) for this specific compound have been reported in direct comparison to (S)-BINAP or any other defined ligand in any asymmetric transformation.
| Evidence Dimension | Number of phosphorus donors (coordination mode) |
|---|---|
| Target Compound Data | 1 P-donor (monophosphine); 2′-benzyl substituent (C₃₉H₂₉P, MW 528.62) |
| Comparator Or Baseline | (S)-BINAP: 2 P-donors (bisphosphine); 2′-diphenylphosphino substituent (C₄₄H₃₂P₂, MW 622.69) |
| Quantified Difference | 1 vs. 2 phosphorus donors; MW difference 94.07 g/mol; coordination mode: monodentate vs. bidentate chelating |
| Conditions | Structural comparison at molecular architecture level; catalytic performance data not available |
Why This Matters
The monophosphine architecture dictates a fundamentally different coordination chemistry, making this ligand non-interchangeable with bisphosphine BINAP in any catalytic system; users must independently validate performance in their specific transformation.
- [1] Gladiali, S. et al. 2-Diphenylphosphino-2′-diphenylphosphinyl-1,1′-binaphthalene (BINAPO), an Axially Chiral Heterobidentate Ligand for Enantioselective Catalysis. Tetrahedron: Asymmetry, 1998, 9, 3915-3923. View Source
